molecular formula C8H12O3 B6281983 6-oxaspiro[3.4]octane-7-carboxylic acid CAS No. 2305253-98-7

6-oxaspiro[3.4]octane-7-carboxylic acid

Katalognummer: B6281983
CAS-Nummer: 2305253-98-7
Molekulargewicht: 156.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with an oxygen atom at the 6-position and a carboxylic acid group at the 7-position. This scaffold is notable for its conformational rigidity, making it valuable in medicinal chemistry for stabilizing peptide turns and serving as a constrained building block in drug design . Applications include its use in oligomers to stabilize α-turn conformations and as intermediates in bioactive molecule synthesis .

Eigenschaften

CAS-Nummer

2305253-98-7

Molekularformel

C8H12O3

Molekulargewicht

156.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization reaction while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-oxaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-oxaspiro[3.4]octane-7-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving spirocyclic substrates.

    Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific molecular pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-oxaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spirocyclic Core

3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid
  • Structure : Contains nitrogen (aza) and two oxygen atoms in a [3.2.1] bicyclic system.
  • Properties : Enhanced hydrogen-bonding capacity due to the aza group, improving interactions in peptide mimics. Used in oligomers to stabilize α-turns in peptide chains .
  • Applications : Conformationally constrained dipeptide isosteres for drug discovery .
5-Thiaspiro[3.4]octane Derivatives (e.g., Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate)
  • Structure : Sulfur (thia) replaces oxygen in the spirocyclic core, with an ester group at position 4.
  • Properties : Larger atomic radius of sulfur increases ring strain and alters electronic properties. The ester group reduces polarity compared to carboxylic acid .
  • Applications : Intermediate in synthesizing sulfur-containing bioactive molecules.

Functional Group Modifications

2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic Acid
  • Structure : Difluoro substitution at position 2.
  • Properties : Increased electronegativity enhances acidity (pKa ~2–3 predicted) and metabolic stability. Molecular weight: 192.2 g/mol .
  • Applications: Potential use in fluorinated pharmaceuticals; however, discontinuation suggests synthesis or stability challenges .
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic Acid
  • Structure : Boc-protected nitrogen at position 5.
  • Properties : The Boc group improves solubility in organic solvents and prevents unwanted reactions during peptide synthesis. Molecular weight: ~275–305 g/mol .
  • Applications : Protected intermediate for spirocyclic proline analogs in drug development .

Salt and Ester Derivatives

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride
  • Structure : Hydrochloride salt with an aza group at position 2.
  • Properties : Enhanced aqueous solubility due to ionic character. Predicted collision cross-section (CCS) for [M+H]+: 133.6 Ų .
  • Applications : Ionic forms facilitate crystallization and purification in API synthesis.
Methyl 7-Oxo-6-azaspiro[3.4]octane-2-carboxylate
  • Structure : Methyl ester at position 2 and ketone at position 6.
  • Properties : Reduced acidity (pKa ~15.92) and increased lipophilicity. Molecular weight: 183.2 g/mol .
  • Applications : Lipophilic prodrugs or intermediates for ester hydrolysis.

Structural Analogues with Expanded Rings

1-Oxa-6-azaspiro[3.4]octane Oxalate
  • Structure : Oxalate counterion and aza group at position 6.
  • Properties : Molecular weight: 203.19 g/mol. Oxalate improves crystallinity, as confirmed by pharmacopeial tests .
  • Applications : Pharmaceutical intermediate with optimized solid-state properties.

Data Tables

Table 1: Key Properties of 6-Oxaspiro[3.4]octane-7-carboxylic Acid and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₇H₁₀O₃ 142.15 (calc.) Carboxylic acid, spiro-oxa Peptide mimics, drug intermediates
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid C₈H₁₀F₂O₃ 192.16 Difluoro, carboxylic acid Discontinued fluorinated APIs
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate C₁₀H₁₄O₃S 214.28 Thia, ester, ketone Sulfur-containing intermediates
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₂ClNO₃ 193.63 Aza, hydrochloride salt Ionic intermediates

Table 2: Predicted Physicochemical Properties

Compound Name pKa (Predicted) Density (g/cm³) Boiling Point (°C)
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate 10.10 1.24 325.9
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate 15.92 1.22 359.7

Q & A

Basic Question: What are the key considerations for synthesizing 6-oxaspiro[3.4]octane-7-carboxylic acid in the laboratory?

Methodological Answer:
Synthesis typically involves cyclization reactions to form the spirocyclic core. A common approach is to use keto-acid precursors subjected to acid-catalyzed cyclization, followed by oxidation to introduce the carboxylic acid group. For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like lactones or undesired ring-opening intermediates . Multigram-scale production may require flow chemistry techniques to enhance yield and purity . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm the spirocyclic structure and functional groups .

Basic Question: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural elucidation combines experimental and computational methods:

  • X-ray crystallography provides definitive bond lengths and angles, particularly for the spirocyclic junction and carboxylic acid orientation .
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 13C^{13}C-NMR identifies carbon environments, such as the quaternary spiro carbon and carbonyl resonance .
  • Collision cross-section (CCS) predictions via computational tools (e.g., DFT calculations) validate gas-phase conformers observed in ion mobility spectrometry .

Advanced Question: How can computational modeling predict the reactivity of this compound with biological targets?

Methodological Answer:
Docking simulations and molecular dynamics (MD) are used to study interactions:

  • Docking software (e.g., AutoDock Vina) models ligand-receptor binding, focusing on the carboxylic acid group’s electrostatic interactions with active-site residues .
  • MD simulations (50–100 ns trajectories) assess stability of the spirocyclic ring in aqueous environments, which influences bioavailability .
  • Quantum mechanical calculations (e.g., DFT) predict electron density distributions to identify nucleophilic/electrophilic sites for derivatization .

Advanced Question: What strategies address contradictory data in biological activity studies of this compound?

Methodological Answer:
Contradictions may arise from assay variability or conformational flexibility of the spirocyclic system. Mitigation strategies include:

  • Dose-response standardization : Use a minimum of three independent replicates with controls for cytotoxicity (e.g., MTT assays) .
  • Conformational analysis : Compare activity of rigid analogs (e.g., locked spirocycles) to determine if ring flexibility modulates potency .
  • Method triangulation : Validate results across orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Advanced Question: How to design experiments to study the spirocyclic ring’s effect on bioactivity?

Methodological Answer:
A structure-activity relationship (SAR) approach is recommended:

  • Synthetic modifications : Prepare analogs with varying ring sizes (e.g., 6-oxaspiro[3.5]nonane derivatives) or substituents (e.g., fluorine at position 2) to assess steric/electronic effects .
  • Biological testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., serine hydrolases) to correlate ring strain with potency .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy changes induced by ring constraints .

Advanced Question: What are the challenges in optimizing synthetic routes for enantioselective production?

Methodological Answer:
Enantiocontrol requires chiral catalysts or auxiliaries:

  • Asymmetric catalysis : Screen chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to induce axial chirality at the spiro center .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism (CD) .
  • Kinetic resolution : Monitor reaction progress with 1H^1H-NMR to identify kinetic vs. thermodynamic control of stereochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.